2,3,4,6-Tétrabromophénol

Vue d'ensemble

Description

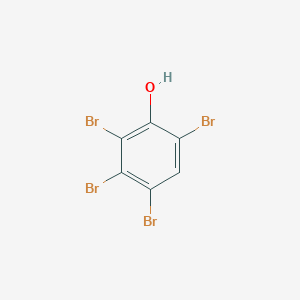

2,3,4,6-Tetrabromophenol is an organic compound with the molecular formula C6H2Br4O. It is a brominated derivative of phenol, characterized by the presence of four bromine atoms attached to the benzene ring. This compound is known for its use in various industrial applications, particularly as an intermediate in the synthesis of flame retardants.

Applications De Recherche Scientifique

Endocrine Disruption Studies

Research has indicated that 2,3,4,6-Tetrabromophenol may act as an endocrine disruptor. Studies have shown its ability to bind to thyroid hormone receptors, potentially interfering with hormonal signaling pathways in organisms . This property has made it a subject of interest in environmental toxicology and risk assessment studies.

Antimicrobial Properties

Preliminary studies suggest that TBP exhibits antimicrobial activity. While further research is needed to fully understand its efficacy and mechanisms, initial findings indicate potential applications in developing antimicrobial agents or preservatives .

Environmental Monitoring

TBP has been identified in environmental samples, particularly in automotive emissions and during the pyrolysis of brominated materials . This has led to its use as a marker for environmental contamination studies and assessments of brominated compounds' degradation products.

Flame Retardants

Due to its chemical stability and effectiveness in inhibiting combustion, 2,3,4,6-Tetrabromophenol is utilized as a flame retardant in various materials. Its application spans textiles, plastics, and electronic components where fire safety is paramount.

Chemical Intermediates

TBP serves as an important intermediate in the synthesis of other brominated compounds used in pharmaceuticals and agrochemicals. Its unique structure allows for further chemical modifications that can lead to the development of novel compounds with specific functionalities.

Case Study 1: Endocrine Disruption Research

A study published in an environmental toxicology journal explored the binding affinity of TBP to thyroid hormone receptors. Results indicated significant interaction levels that could disrupt normal hormonal functions in aquatic organisms .

Case Study 2: Environmental Impact Assessment

Research conducted on the presence of TBP in urban runoff highlighted its potential as an environmental pollutant. The study analyzed samples from various locations and assessed the degradation products' impact on local ecosystems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetrabromophenol can be synthesized through the bromination of phenol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 3, 4, and 6 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 2,3,4,6-Tetrabromophenol involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to remove any impurities and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetrabromophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form less brominated phenols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like water or alcohols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenols depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include less brominated phenols or completely de-brominated phenols.

Mécanisme D'action

The mechanism of action of 2,3,4,6-Tetrabromophenol involves its interaction with various molecular targets and pathways. As a brominated phenol, it can interact with enzymes and receptors in biological systems, potentially disrupting normal cellular functions. The compound’s bromine atoms can form strong interactions with proteins and other biomolecules, leading to changes in their structure and activity.

Comparaison Avec Des Composés Similaires

2,3,4,6-Tetrabromophenol can be compared with other brominated phenols, such as:

2,4,6-Tribromophenol: Similar in structure but with three bromine atoms. It is also used as an intermediate in flame retardant synthesis.

2,3,4,5-Tetrabromophenol: Another tetrabrominated phenol with bromine atoms at different positions. It has similar applications but may exhibit different reactivity and properties.

Pentabromophenol: Contains five bromine atoms and is used in similar applications but with higher bromine content.

The uniqueness of 2,3,4,6-Tetrabromophenol lies in its specific bromination pattern, which influences its reactivity and applications in various fields.

Activité Biologique

2,3,4,6-Tetrabromophenol (TBP) is a brominated phenolic compound with the molecular formula C₆H₂Br₄O. This compound has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption and antimicrobial properties. Understanding its biological effects is crucial for assessing its safety and environmental impact.

2,3,4,6-Tetrabromophenol is characterized by four bromine atoms attached to the phenolic structure, which significantly influences its chemical stability and reactivity. It appears as a white to light yellow solid and is soluble in organic solvents. The presence of multiple bromine substituents enhances its stability but may also contribute to its biological activity.

Endocrine Disruption

Research indicates that 2,3,4,6-Tetrabromophenol can interact with thyroid hormone receptors, potentially disrupting normal hormonal signaling pathways. This interaction may lead to alterations in thyroid hormone levels, which are critical for various physiological processes. A study highlighted that brominated phenolic compounds could bind to these receptors and interfere with thyroxine transport, raising concerns about their impact on human health and wildlife .

Antimicrobial Properties

Preliminary studies suggest that 2,3,4,6-Tetrabromophenol may exhibit antimicrobial activity. While specific research on TBP's antimicrobial effects is limited, other brominated phenols have shown efficacy against various bacteria and fungi. Further investigations are necessary to fully elucidate the spectrum of antimicrobial activity associated with TBP .

Interaction Studies

A significant body of research has focused on the endocrine-disrupting effects of TBP. For example, studies have demonstrated that exposure to TBP can lead to altered thyroid hormone levels in animal models. The compound's ability to bind to thyroid hormone receptors suggests a mechanism through which it may exert its biological effects .

Environmental Impact

In environmental contexts, TBP has been detected as a degradation product of flame retardants. Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects. Studies have shown that TBP can be formed during the pyrolysis of certain brominated flame retardants, highlighting its relevance in discussions about environmental pollutants .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2,4-Dibromophenol | C₆H₄Br₂O | Contains two bromine atoms; used as a disinfectant. |

| 2,4,6-Tribromophenol | C₆H₃Br₃O | Three bromine atoms; commonly used as a flame retardant. |

| Pentabromophenol | C₆H₂Br₅O | Five bromine atoms; known for stronger flame-retardant properties. |

| Tetrabromophenol Blue | C₁₉H₆Br₈O₅S | A dye used in hair coloring; contains multiple brominated structures. |

TBP is unique due to its specific arrangement of four bromine atoms on the phenolic structure, influencing its chemical reactivity and biological interactions differently compared to other similar compounds.

Propriétés

IUPAC Name |

2,3,4,6-tetrabromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPJZISGVIVNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162597 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Sublimes | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ethanol | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from alcohol | |

CAS No. |

14400-94-3 | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14400-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6-Tetrabromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

113.5 °C | |

| Record name | 2,3,4,6-TETRABROMOPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.